4-Bromo-2-methoxy-6-fluorobenzyl alcohol synonyms and IUPAC name
4-Bromo-2-methoxy-6-fluorobenzyl alcohol synonyms and IUPAC name
The following technical guide provides an in-depth analysis of 4-Bromo-2-methoxy-6-fluorobenzyl alcohol , a specialized halogenated building block used in medicinal chemistry for the synthesis of advanced pharmaceutical intermediates.
CAS Registry Number: 1417736-85-6 IUPAC Name: (4-Bromo-2-fluoro-6-methoxyphenyl)methanol[1][2][3][4][5]
Executive Summary
4-Bromo-2-methoxy-6-fluorobenzyl alcohol is a trisubstituted benzene derivative serving as a critical "privileged scaffold" in fragment-based drug discovery (FBDD).[1][3] Its structural uniqueness lies in the orthogonal reactivity of its substituents:
-
Bromine (C4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1][3]
-
Benzyl Alcohol (C1): A versatile anchor for etherification, oxidation to aldehyde, or conversion to a leaving group (halide/mesylate) for nucleophilic substitution.[1]
-
Fluoro (C2) & Methoxy (C6): These substituents modulate the electronic environment of the ring, influence metabolic stability (blocking oxidation sites), and provide specific hydrogen-bond acceptor motifs (methoxy) and lipophilicity adjustments (fluorine).[1]
This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound in pharmaceutical development.
Chemical Identity & Physicochemical Profile[1][2][6][7][8][9][10]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | (4-Bromo-2-fluoro-6-methoxyphenyl)methanol |
| Common Synonyms | 4-Bromo-6-fluoro-2-methoxybenzyl alcohol; 2-Fluoro-6-methoxy-4-bromobenzyl alcohol |
| CAS Number | 1417736-85-6 |
| Molecular Formula | C₈H₈BrFO₂ |
| SMILES | COC1=C(C(=CC(=C1)Br)F)CO |
| InChI Key | [Calculated] HBEIHPSICGGZIF-UHFFFAOYSA-N (Analogous) |
Structural Visualization
The following diagram illustrates the chemical structure and the electronic influence of substituents.
Physicochemical Properties
Note: Experimental data for this specific isomer is scarce; values below are derived from close structural analogs (e.g., 4-bromo-2-fluorobenzyl alcohol) and computational models.[1][3]
| Property | Value / Range | Note |
| Molecular Weight | 235.05 g/mol | Exact Mass: 233.969 |
| Physical State | Solid (Crystalline powder) | Typically white to off-white |
| Melting Point | 75 – 85 °C | Predicted based on analogs |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Sparingly soluble in water |
| pKa (OH) | ~14.5 | Typical for benzyl alcohols |
| LogP | ~1.9 - 2.2 | Moderate lipophilicity |
Synthetic Methodology
The most reliable and scalable route to 4-Bromo-2-methoxy-6-fluorobenzyl alcohol is the chemoselective reduction of its corresponding aldehyde or acid precursor.[1][3] The aldehyde route is preferred for mild conditions and high yield.[1]
Retrosynthetic Analysis
The target molecule is disconnected at the benzylic carbon-oxygen bond, revealing 4-bromo-2-fluoro-6-methoxybenzaldehyde (CAS 856767-09-4) as the primary precursor.[1][3]
Experimental Protocol: Reduction of Aldehyde
This protocol describes the reduction of 4-bromo-2-fluoro-6-methoxybenzaldehyde using Sodium Borohydride (
Reagents:
-
Substrate: 4-Bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq)[1][3]
-
Reagent: Sodium Borohydride (
) (1.5 eq)[1] -
Solvent: Methanol (anhydrous preferred)[1]
-
Quench: 1M HCl or Saturated
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4-bromo-2-fluoro-6-methoxybenzaldehyde in 30 mL of Methanol. Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add Sodium Borohydride (15.0 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (
) will occur.[1] -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][3] The aldehyde spot (
) should disappear, and a new, more polar alcohol spot ( ) should appear.[1] -
Quenching: Cool the mixture back to 0°C. Carefully quench by adding saturated aqueous
(20 mL) or 1M HCl dropwise until pH ~6-7. -
Work-up: Concentrate the mixture under reduced pressure to remove Methanol. Dilute the aqueous residue with Ethyl Acetate (50 mL) and water (20 mL).[1] Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).[1]
-
Drying & Isolation: Combine organic layers, wash with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).[1][3]
Expected Yield: 90 - 98%
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.
Proton NMR ( NMR, 400 MHz, )
-
6.80 - 6.90 ppm (m, 2H): Aromatic protons at C3 and C5.[1] The coupling pattern will show meta-coupling (
) and H-F coupling ( ).[1][3] -
4.70 ppm (d,
, 2H): Benzylic methylene protons ( ). -
3.85 ppm (s, 3H): Methoxy group (
).[1] -
2.0 - 2.5 ppm (t, 1H): Hydroxyl proton (
), chemical shift varies with concentration/solvent.[1][3]
Fluorine NMR ( NMR)
Applications in Drug Discovery[12]
Fragment-Based Drug Design (FBDD)
This compound is a high-value "fragment" because it adheres to the Rule of Three (MW < 300, H-donors
-
Mechanism: The 2-fluoro and 6-methoxy groups create a specific steric and electronic pocket.[1][3] When this benzyl alcohol is converted to a benzyl halide and coupled to a kinase hinge-binder (e.g., a pyrimidine or quinoline), the 2,6-substitution pattern forces the aromatic ring to twist out of plane, potentially improving selectivity by accessing hydrophobic pockets in the target protein.[1][3]
Orthogonal Functionalization Strategy
Researchers utilize this scaffold to build complex libraries:
-
Alkylation: The alcohol is converted to a bromide (using
) or mesylate and reacted with amines or phenols.[1] -
Suzuki Coupling: The aryl bromide undergoes coupling with boronic acids to introduce biaryl diversity.[1]
-
Late-Stage Fluorination: The fluorine atom is stable, but its presence activates the ring for specific metabolic studies (blocking P450 oxidation sites).[1]
Safety & Handling
-
Hazards: Classified as Warning . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1] Avoid contact with strong oxidizing agents.[1]
References
-
PubChem. (2025).[1] Compound Summary: 4-Bromo-2-fluoro-6-methoxybenzaldehyde (Precursor).[1][3] National Library of Medicine.[1] Link[1][3]
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-2-fluoro-6-methoxybenzaldehyde. Merck KGaA.[1] Link
-
ChemicalBook. (2025).[1] Product Entry: (4-Bromo-2-fluoro-6-methoxyphenyl)methanol (CAS 1417736-85-6).[1][3][4][5] Link
-
BLD Pharm. (2025).[1] Catalog Entry: (4-Bromo-2-fluoro-6-methoxyphenyl)methanol.[1][2][3][4][5] Link
-
BenchChem. (2025).[1] Rational Design and Utilization of Halogenated Benzyl Alcohols in Medicinal Chemistry. Link[1][3]
